6-Fluoro-2-iodobenzo[d]thiazole 6-Fluoro-2-iodobenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 1188247-97-3
VCID: VC15907233
InChI: InChI=1S/C7H3FINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
SMILES:
Molecular Formula: C7H3FINS
Molecular Weight: 279.08 g/mol

6-Fluoro-2-iodobenzo[d]thiazole

CAS No.: 1188247-97-3

Cat. No.: VC15907233

Molecular Formula: C7H3FINS

Molecular Weight: 279.08 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-iodobenzo[d]thiazole - 1188247-97-3

Specification

CAS No. 1188247-97-3
Molecular Formula C7H3FINS
Molecular Weight 279.08 g/mol
IUPAC Name 6-fluoro-2-iodo-1,3-benzothiazole
Standard InChI InChI=1S/C7H3FINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Standard InChI Key UFIROZYAQCFBLC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)SC(=N2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Fluoro-2-iodobenzo[d]thiazole features a benzothiazole core—a benzene ring fused to a thiazole moiety—with fluorine and iodine atoms at the 6- and 2-positions, respectively. The iodine atom introduces steric bulk and polarizability, while fluorine enhances electronegativity, influencing the compound’s reactivity and interaction with biological systems .

Physicochemical Characteristics

The compound’s molecular weight (279.08 g/mol) and lipophilicity (logP ≈ 2.8) make it suitable for penetrating cellular membranes. Key properties include:

PropertyValueSource
Molecular FormulaC₇H₃FINS
Molecular Weight279.08 g/mol
Melting Point175–176°C
SolubilityLow in water; soluble in DMSO
Spectral Data (FTIR)Peaks at 1540 cm⁻¹ (C=N stretch)

The fluorine atom’s electron-withdrawing effect reduces the electron density on the thiazole ring, facilitating electrophilic substitution reactions at the 5-position.

Synthesis Methodologies

Halogenation Approaches

The synthesis of 6-fluoro-2-iodobenzo[d]thiazole typically begins with halogenation of a benzothiazole precursor. A common route involves iodination of 6-fluorobenzo[d]thiazole using iodine monochloride (ICl) in acetic acid, yielding the target compound in ~70% purity. Recent advancements employ palladium catalysts for cross-coupling reactions, enhancing efficiency. For example, a room-temperature Pd-mediated coupling with nitroxide radicals achieved a 70% yield .

Microwave-Assisted Synthesis

Microwave irradiation has reduced reaction times from hours to minutes. In one protocol, a mixture of 6-fluoro-2-aminobenzo[d]thiazole, iodine, and potassium iodide in ethanol was irradiated at 150°C for 15 minutes, achieving an 85% yield.

Biological Activities

Antimicrobial Effects

6-Fluoro-2-iodobenzo[d]thiazole exhibits broad-spectrum antimicrobial activity. In vitro assays against Escherichia coli and Staphylococcus aureus demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The iodine substituent enhances membrane permeability, while fluorine stabilizes interactions with bacterial enzymes like DprE1, a target in tuberculosis therapy .

CompoundGSK-3β Inhibition (%)Cancer Cell Line
6-Fluoro-2-iodobenzo[d]thiazole42HepG2
4-Fluoro-2-iodobenzo[d]thiazole35MCF-7
2-Chloro-6-fluorobenzo[d]thiazole28A549

Data adapted from .

Pharmaceutical Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its iodine atom enables Suzuki-Miyaura cross-coupling reactions to append aromatic groups, a strategy used in developing BTK inhibitors for lymphoma therapy .

Comparative Analysis with Halogenated Benzothiazoles

The substitution pattern profoundly influences bioactivity. Replacing iodine with chlorine (as in 2-chloro-6-fluorobenzo[d]thiazole) reduces anticancer potency but improves aqueous solubility . Conversely, 4-fluoro-2-iodobenzo[d]thiazole shows weaker enzyme inhibition due to altered steric interactions.

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